Butylmethylimidazolium

Toxicology Green Chemistry Consumer Product Safety

BMIM cation offers a unique balance of hydrophobicity, viscosity, and electrochemical stability (up to 4.5 V) versus shorter- (EMIM) or longer-chain (HMIM) imidazoliums. Its intermediate alkyl chain optimizes mass transport in Li-ion batteries and provides maximum polarity fraction for biomass dissolution with [BMIM][BF₄]. For CO₂ capture, anion pairing enables predictable solubility tuning. Note the NTP toxicity ranking: BMIM is ~10× more potent than EMIM in mammalian models, requiring closed-loop processing for exposure-driven applications. Choose BMIM when performance advantages justify exposure controls over EMIM-based alternatives.

Molecular Formula C8H15N2+
Molecular Weight 139.22 g/mol
CAS No. 80432-08-2
Cat. No. B1222432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylmethylimidazolium
CAS80432-08-2
Synonyms1-butyl-3-methylimidazolium
1-butyl-3-methylimidazolium acetate
1-butyl-3-methylimidazolium dodecyl sulfate
1-butyl-3-methylimidazolium trifluoroacetate
C4MIM compound
Pbmim compound
Molecular FormulaC8H15N2+
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESCCCCN1C=C[N+](=C1)C
InChIInChI=1S/C8H15N2/c1-3-4-5-10-7-6-9(2)8-10/h6-8H,3-5H2,1-2H3/q+1
InChIKeyIQQRAVYLUAZUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-methylimidazolium (BMIM) Cation Procurement Guide: Properties, Differentiation, and Selection Criteria for Ionic Liquid Applications


1-Butyl-3-methylimidazolium (BMIM, CAS 80432-08-2) is a 1-alkyl-3-methylimidazolium cation that serves as the cationic component in a broad family of room-temperature ionic liquids (RTILs) [1]. Paired with anions such as chloride, tetrafluoroborate, hexafluorophosphate, or bis(trifluoromethylsulfonyl)imide, BMIM-based ILs exhibit negligible vapor pressure, wide liquid ranges (typically from −80 °C to >400 °C), and electrochemical stability windows up to 4.5 V [2]. The BMIM cation occupies an intermediate position within the 1-alkyl-3-methylimidazolium series with a butyl side chain that balances hydrophobicity, viscosity, and solvation capability relative to shorter-chain (EMIM) and longer-chain (HMIM, OMIM) analogs, making it a critical evaluation point for industrial IL selection [3].

Why BMIM-Based Ionic Liquids Cannot Be Simply Replaced by Other Imidazolium or Pyrrolidinium Ionic Liquids


Although BMIM belongs to the widely studied 1-alkyl-3-methylimidazolium class, its butyl chain length and imidazolium ring structure produce a distinct combination of physicochemical and biological properties that cannot be replicated by simply substituting a shorter-chain (EMIM), longer-chain (HMIM), or different-core (pyrrolidinium, pyridinium) cation [1]. Even when paired with an identical anion, BMIM-based ILs exhibit systematically different viscosity, density, ionic conductivity, electrochemical window, and in vivo mammalian response compared to their closest analogs [2]. These differences arise from variations in cation-anion hydrogen bonding, alkyl chain aggregation, and water miscibility, which directly impact mass transport, electrochemical performance, extraction efficiency, and toxicity profiles [3]. Substituting BMIM with a generic alternative without quantifying these property shifts can lead to suboptimal process performance, regulatory non-compliance, or product failure.

Quantitative Differentiation Evidence for 1-Butyl-3-methylimidazolium (BMIM) Against Closest Comparators


In Vivo Mammalian Potency: BMIM-Cl Requires ~10× Lower Concentration Than EMIM-Cl to Produce Equivalent Body Weight Reduction in Rats

In a 3-month drinking water study conducted by the U.S. National Toxicology Program (NTP), 1-butyl-3-methylimidazolium chloride (Bmim-Cl) produced significant reductions in water consumption and terminal mean body weights at a highest exposure concentration of 1 mg/mL in Sprague Dawley rats, whereas 1-ethyl-3-methylimidazolium chloride (Emim-Cl) required a 10-fold higher concentration (10 mg/mL) to elicit comparable effects [1]. At an equivalent 3 mg/mL exposure in the 2-week study, Bmim-Cl-exposed male and female rats exhibited the lowest water consumption and terminal mean body weights among all four ILs tested, ranking Bmim-Cl > NBuPy-Cl > Bmpy-Cl > Emim-Cl in potency for reducing water intake [2]. This indicates that the butyl chain on the imidazolium cation confers approximately 10× greater potency for aversive oral exposure effects compared to the ethyl analog.

Toxicology Green Chemistry Consumer Product Safety

Viscosity and Ionic Conductivity: [BMIM][NTf2] is 61.6% More Viscous and 55.6% Less Conductive than [EMIM][NTf2] at 298.15 K

Direct comparison of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf2]) with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) at 298.15 K and atmospheric pressure reveals that extending the alkyl chain from ethyl to butyl increases dynamic viscosity by 61.6% (51.7 mPa·s vs. 32.0 mPa·s) while decreasing electrical conductivity by 55.6% (3.98 mS·cm⁻¹ vs. 8.96 mS·cm⁻¹) [1]. The density of [BMIM][NTf2] is 5.4% lower than that of [EMIM][NTf2] (1436.6 kg·m⁻³ vs. 1518.2 kg·m⁻³). These data demonstrate that the butyl substituent on the imidazolium cation incurs a substantial penalty in mass transport and ionic mobility relative to the ethyl analog, even when the anion is identical.

Electrochemistry Heat Transfer Fluids Mass Transport

Electrochemical Window Trade-off: BMIM-Based IL Provides a 4.5 V Window—44% Narrower than Pyrrolidinium-Based Analog but with Lower Viscosity for Enhanced Mass Transport

A direct head-to-head comparison of 1-butyl-3-methylimidazolium bis(pentafluoroethanesulfonyl)imide (BMImBeti) with 1-butyl-1-methylpyrrolidinium bis(pentafluoroethanesulfonyl)imide (BMPyrrBeti)—two ionic liquids differing only in cation type (imidazolium vs. pyrrolidinium) while sharing identical anion and alkyl substituents—reveals that BMImBeti exhibits a narrower electrochemical window of 4.5 V compared to 6.5 V for BMPyrrBeti (a 44% reduction) [1]. However, BMImBeti demonstrates lower viscosity and higher ionic conductivity than BMPyrrBeti, consistent with the inverse correlation between viscosity and conductivity observed in RTILs [2]. Thermal decomposition of BMImBeti by TGA occurred at 410 °C versus 432 °C for BMPyrrBeti (5.1% lower) [1].

Electrochemical Stability Battery Electrolytes Electrodeposition

Highest Polarity Among Imidazolium-Based Ionic Liquids: [BMIM][BF4] Exhibits Maximum Polarity Fraction in the [CnMIM][BF4] Series, Enabling Superior Solvation of Polar Solutes

A systematic study of surface tensions and contact angles for a series of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs ([EMIM][BF4], [BMIM][BF4], [C2OHMIM][BF4], and [OMIM][BF4]) determined that [BMIM][BF4] exhibits the highest polarity fraction (γⁿᵈ/γ) among the series, while [OMIM][BF4] exhibits the lowest [1]. The polarity fraction, calculated from the dispersive and non-dispersive components of surface tension using the Fowkes approach, places [BMIM][BF4] at the extreme high-polarity end and [OMIM][BF4] at the extreme low-polarity end of the imidazolium tetrafluoroborate series. Within this series, the polarity ranking is [BMIM][BF4] (highest) > [EMIM][BF4] > [C2OHMIM][BF4] > [OMIM][BF4] (lowest) [2].

Solvation Extraction Separation Science

CO2 Solubility Tuning by Anion Selection: [BMIM][FeCl4] Exhibits Up to 92% Higher CO2 Solubility than [BMIM][BF4] at Elevated Temperature, with the BMIM Cation Providing the Consistent Baseline

Systematic measurement of CO2 solubility in two BMIM-based ILs over an extended temperature and pressure range (T = 273.15–413.15 K, p up to 4.5 MPa) demonstrates that, at constant temperature, CO2 is consistently more soluble in [BMIM][FeCl4] than in [BMIM][BF4] [1]. The mean solubility difference (mole fraction basis) increases monotonically from approximately 4% at 273.15 K to approximately 92% at 413.15 K [2]. At p ≈ 4.5 MPa and T = 293.15 K, CO2 solubility reaches a mole fraction of 0.5126 in [BMIM][FeCl4] versus 0.4876 in [BMIM][BF4]. The BMIM cation serves as the controlled baseline, enabling direct attribution of the solubility enhancement to the anion identity.

CO2 Capture Gas Separation Supercritical Fluid Processing

Long-Term Isothermal Thermal Stability: [BMIM]Cl and [HMIM]Cl Exhibit Differential Decomposition Kinetics Above 170 °C, Informing Maximum Continuous Operating Temperature Selection

Long-term isothermal thermogravimetric analysis (TGA) of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) revealed that both ILs exhibit linear weight loss as a function of time over 15 hours at each 10 °C interval in the 150–170 °C range, but the linear weight loss regime deviates for both ILs at temperatures of 180–200 °C [1]. The apparent Arrhenius activation energy for isothermal decomposition in the 150–200 °C range was determined for both di-alkylimidazolium chlorides using a pseudo-zero-order rate expression [2]. Critically, both ILs showed appreciable decomposition at temperatures significantly lower than the onset decomposition temperature (Tonset) typically reported from fast-scan TGA experiments, indicating that Tonset alone is an unreliable metric for continuous-use thermal stability.

Thermal Stability High-Temperature Processing Material Lifetime

Optimized Application Scenarios for 1-Butyl-3-methylimidazolium (BMIM)-Based Ionic Liquids Based on Quantitative Differentiation Evidence


Biomass Pretreatment and Polar Solute Extraction: Exploiting the Highest Polarity of [BMIM][BF4] in the Imidazolium Series

For lignocellulosic biomass dissolution, cellulose processing, or extraction of highly polar natural products, [BMIM][BF4] is the preferred IL within the imidazolium tetrafluoroborate family due to its maximum polarity fraction relative to [EMIM][BF4], [HMIM][BF4], and [OMIM][BF4] [1]. However, process designers must account for the mammalian exposure potency of the BMIM cation: NTP data indicate that BMIM-Cl is approximately 10-fold more potent than EMIM-Cl in reducing water consumption and body weight in rat models, which may necessitate lower permissible exposure limits or closed-loop processing when BMIM-based ILs are deployed [2]. For biomass processing applications operating above 150 °C for extended durations, the isothermal thermal stability data indicate that [BMIM]Cl maintains predictable linear mass loss up to ~170 °C but exhibits altered kinetics above this temperature, defining an effective maximum continuous operating envelope [3].

Electrochemical Energy Storage: Balancing BMIM's 4.5 V Electrochemical Window Against Pyrrolidinium's 6.5 V for Battery Electrolytes

In lithium-ion batteries, supercapacitors, and electrodeposition processes operating below 4.5 V, BMIM-based ILs offer a favorable combination of adequate electrochemical stability with lower viscosity and higher ionic conductivity compared to pyrrolidinium-based alternatives [1]. The quantitative trade-off is explicit: BMImBeti provides a 4.5 V window (44% narrower than BMPyrrBeti at 6.5 V) but with superior mass transport properties [2]. For electrolytes in dye-sensitized solar cells, where BMIM-based ILs are widely used, the intermediate viscosity of [BMIM][NTf2] (51.7 mPa·s at 298 K) compared to [EMIM][NTf2] (32.0 mPa·s) reduces electrolyte leakage while maintaining acceptable ion mobility [3]. Selection should be based on mapping the device's maximum operating voltage against the 4.5 V stability limit and weighing the resulting mass transport benefits.

Post-Combustion CO2 Capture: Anion Tuning on the BMIM Cation Platform to Achieve Up to 92% Enhanced CO2 Capacity

The BMIM cation serves as a stable and well-characterized platform for CO2 capture, where systematic pairing with different anions enables predictable tuning of CO2 solubility. Pairing BMIM with [FeCl4]⁻ instead of [BF4]⁻ increases CO2 absorption capacity by ~4% at near-ambient temperatures (273 K) and up to 92% at elevated temperatures (413 K) [1]. This allows procurement of a single cation family (BMIM) with graded CO2 capacities, simplifying solvent management, reducing regulatory complexity, and enabling temperature-swing absorption processes where the solubility differential between low and high temperatures is maximized. The consistent cation structure across different anion variants ensures that other process-critical properties (e.g., corrosion behavior, thermal stability) can be systematically compared.

Consumer Product and Pharmaceutical Formulations: Exposure-Limited Applications Requiring Cation Selection Based on In Vivo Potency Data

For IL-containing consumer products, personal care formulations, or pharmaceutical excipients where dermal or oral exposure is anticipated, the NTP toxicity ranking provides actionable guidance. BMIM-Cl exhibits the highest potency for reducing water consumption and body weight among the four tested IL cations (BMIM > NBuPy > BMPyrr > EMIM) at equivalent 3 mg/mL drinking water concentration [1]. The 3-month study demonstrates that BMIM-Cl is tolerated only up to 1 mg/mL in rats, compared to 10 mg/mL for EMIM-Cl—a 10-fold difference in maximum non-severely-adverse concentration [2]. Consequently, for exposure-driven applications, EMIM-based ILs may be strongly preferred over BMIM-based ILs unless the specific performance advantages of BMIM (e.g., higher polarity for solvation, wider liquid range) are essential and can justify the additional exposure controls required [3].

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